![molecular formula C3H6Cl2 B1611140 1,2-Dichloropropane-d6 CAS No. 93952-08-0](/img/structure/B1611140.png)
1,2-Dichloropropane-d6
Overview
Description
1,2-Dichloropropane-d6, also known as Propylene dichloride, is a synthetic byproduct of epichlorohydrin . It is a colorless, flammable liquid with a sweet odor .
Synthesis Analysis
1,2-Dichloropropane-d6 is synthesized as a byproduct of epichlorohydrin . It is used for research applications, particularly in environmental analysis and as synthetic intermediates .
Molecular Structure Analysis
The molecular formula of 1,2-Dichloropropane-d6 is CD3CD(Cl)CD2Cl . It has a molecular weight of 119.02 . The structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
1,2-Dichloropropane-d6 is a liquid with a boiling point of 95-96 °C (lit.) and a melting point of -100 °C (lit.) . It has a density of 1.216 g/mL at 25 °C .
Scientific Research Applications
Environmental Analysis
1,2-Dichloropropane-d6: is used in environmental analysis due to its properties as a stable isotope-labeled compound. It serves as an internal standard for quantifying the presence of 1,2-dichloropropane in environmental samples through techniques like gas chromatography-mass spectrometry (GC-MS). This application is crucial for monitoring pollutants and ensuring compliance with environmental safety regulations .
Synthetic Intermediates
In the field of synthetic chemistry, 1,2-Dichloropropane-d6 acts as a synthetic intermediate. It’s involved in the synthesis of more complex molecules, particularly in the production of pharmaceuticals and agrochemicals. Its isotopic labeling allows for the tracing of chemical reactions and understanding reaction mechanisms .
Organic Chemical Manufacturing
The compound is prominently used in organic chemical manufacturing. It’s a byproduct of epichlorohydrin and is involved in the production of various organic compounds. The deuterated version, 1,2-Dichloropropane-d6 , is particularly useful for its isotopic purity, aiding in research and development within the chemical industry .
Safety and Hazard Testing
1,2-Dichloropropane-d6: is also employed in safety and hazard testing. Its chemical structure and properties allow researchers to study the compound’s behavior under different conditions, assess its flammability, and understand its toxicological effects. This is vital for developing safety protocols and handling guidelines .
Isotopic Studies
Isotopic studies utilize 1,2-Dichloropropane-d6 for its deuterium content. Researchers can explore isotopic fractionation and exchange reactions, which are important in fields like geochemistry and environmental sciences. The deuterium atoms provide a distinct signature that can be tracked through various processes .
Analytical Method Development
In analytical chemistry, 1,2-Dichloropropane-d6 is used to develop new methods and improve existing ones for the detection and quantification of chlorinated compounds. Its stable isotopic label ensures accurate calibration and validation of analytical instruments .
Educational Purposes
Educational institutions may use 1,2-Dichloropropane-d6 to teach advanced chemistry concepts. Its application in practical laboratory exercises helps students learn about isotopic labeling, chromatography, and mass spectrometry techniques .
Research on Chemical Kinetics
Finally, 1,2-Dichloropropane-d6 finds application in research on chemical kinetics. By studying the rate of reactions involving this compound, scientists can gain insights into the dynamics of chemical processes, which is fundamental to the development of new chemical technologies .
Safety and Hazards
1,2-Dichloropropane-d6 is highly flammable and harmful if swallowed or inhaled . It causes eye irritation and is harmful to aquatic life . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
1,2-Dichloropropane-d6, also known as Propylene dichloride-d6 , is a synthetic compound More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It is known to be a highly flammable liquid and vapor . It can accumulate in low areas, forming explosive concentrations . .
Biochemical Pathways
It is known that 1,2-Dichloropropane is a synthetic byproduct of epichlorohydrin
Pharmacokinetics
One study indicates that 1,2-dichloropropane can distribute and accumulate in the blood, lung, liver, kidney, and abdominal fat of rats during and after inhalation exposure . .
Result of Action
It is known to be harmful if swallowed or inhaled, and it can cause eye irritation . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dichloropropane-d6. It is a highly flammable liquid and vapor , and its vapors can accumulate in low areas to form explosive concentrations . Therefore, it should be stored at room temperature away from light and moisture . .
properties
IUPAC Name |
1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/i1D3,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRKFALVUDBJE-LIDOUZCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93952-08-0 | |
Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93952-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane-1,1,1,2,3,3-d6, 2,3-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093952080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloropropane-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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